molecular formula C8H16ClNO2S B15315840 2-(2,2-Dimethylthiomorpholin-4-yl)aceticacidhydrochloride

2-(2,2-Dimethylthiomorpholin-4-yl)aceticacidhydrochloride

Cat. No.: B15315840
M. Wt: 225.74 g/mol
InChI Key: PIYLEKPDEUPDJT-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride typically involves the reaction of thiomorpholine with acetic acid derivatives under specific conditions. One common method includes the alkylation of thiomorpholine with a suitable acetic acid derivative in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or distillation to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification or amidation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiomorpholine derivatives.

    Substitution: Esters or amides of the acetic acid moiety.

Scientific Research Applications

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring and acetic acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoacetic acid hydrochloride: Similar structure but lacks the dimethyl substitution on the thiomorpholine ring.

    Pipecolinic acid: Contains a similar ring structure but with different functional groups.

    4-Methylmorpholine: Shares the morpholine ring but with different substituents.

Uniqueness

2-(2,2-Dimethylthiomorpholin-4-yl)acetic acid hydrochloride is unique due to the presence of the dimethyl-substituted thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

2-(2,2-dimethylthiomorpholin-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-8(2)6-9(3-4-12-8)5-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H

InChI Key

PIYLEKPDEUPDJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CC(=O)O)C.Cl

Origin of Product

United States

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